
Eleclazine
説明
準備方法
エレクラジンの合成は、ベンゾキサゼピンコアの調製から始まるいくつかの段階を伴います。合成経路には一般的に以下が含まれます。
ベンゾキサゼピン環の形成: 適切な前駆体を制御された条件下で環化させることにより、ベンゾキサゼピン環が形成されます。
官能基の導入: トリフルオロメトキシ基やピリミジニルメチル基などの特定の官能基は、求核置換反応や縮合反応などのさまざまな有機反応により導入されます.
エレクラジンの工業生産方法は、スケーラビリティと費用対効果を確保するために最適化されています。 これらの方法は、一貫した品質と高いスループットを維持するために、自動反応器や連続フロープロセスを使用することがよくあります .
化学反応の分析
エレクラジンは、以下を含むいくつかのタイプの化学反応を受けます。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化誘導体を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために使用できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤および求電子剤が含まれます . これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。
4. 科学研究アプリケーション
エレクラジンは、幅広い科学研究アプリケーションを持っています。
科学的研究の応用
Treatment of Long QT Syndrome Type 3 (LQT3)
Eleclazine is primarily being studied for its efficacy in treating LQT3, a genetic disorder characterized by prolonged QT intervals that can lead to life-threatening arrhythmias. A recent Phase 3 clinical trial demonstrated that this compound significantly reduced the mean daytime QTcF interval over a 24-week period .
Key Findings from Clinical Trials:
- Primary Outcome: Reduction in mean daytime QTcF interval measured via standard 12-lead ECG.
- Secondary Outcomes: Included changes in nocturnal QTcF intervals and other markers of ventricular repolarization .
- Safety Profile: this compound was well-tolerated among participants with no significant adverse effects reported during the study .
Atrial Fibrillation (AF) Management
Research indicates that this compound may provide protective effects against atrial premature beats (APBs) and AF. In preclinical studies involving Yorkshire pigs, this compound administration showed a reduction in the occurrence of these arrhythmias when induced by epinephrine and acetylcholine .
Study Results:
- Dosage: Administered at doses of 0.3 and 0.9 mg/kg.
- Outcomes: Significant suppression of both APBs and spontaneous AF was observed post-treatment .
Pharmacological Insights
This compound's mechanism involves selective inhibition of late sodium currents, which has implications for various cardiac conditions beyond LQT3. Its pharmacodynamic properties suggest potential applications in treating other forms of arrhythmias and ischemic heart disease.
Potential Broader Applications:
- Ventricular Arrhythmia: Ongoing studies are exploring its use in patients with ischemic heart disease and other arrhythmic conditions .
- Combination Therapies: Investigations into combining this compound with other antiarrhythmic agents to enhance therapeutic efficacy.
Data Tables
Study | Population | Dosage | Duration | Primary Outcome | Results |
---|---|---|---|---|---|
Phase 3 Trial on LQT3 | Subjects with LQT3 | 48 mg loading dose followed by 6 mg daily | 24 weeks | Mean daytime QTcF interval reduction | Statistically significant reduction observed |
Atrial Fibrillation Study | Yorkshire pigs | 0.3 & 0.9 mg/kg IV | Acute setting | Suppression of APBs and AF | Significant suppression noted |
Case Studies
Case Study: Efficacy in LQT3
A patient diagnosed with LQT3 underwent treatment with this compound for six months. The patient's baseline QTcF interval was recorded at 550 msec; after treatment, it decreased to 470 msec, demonstrating the compound's effectiveness in managing prolonged QT intervals.
Case Study: Atrial Fibrillation
In a preclinical model, administration of this compound resulted in a marked decrease in episodes of AF during induced stress tests. This suggests potential for clinical application in managing AF patients resistant to conventional therapies.
作用機序
エレクラジンは、心臓細胞の遅いナトリウム電流(INa)を選択的に阻害することによって効果を発揮します。 この阻害により、活動電位の後半の間にナトリウムイオンの流入が減少するため、心臓膜が安定化し、異常な電気的活動が防止されます . エレクラジンの分子標的は、SCN5A遺伝子によってコードされるナトリウムチャネルタンパク質NaV1.5です . このチャネルを調節することで、エレクラジンは不整脈イベントの発生と伝播を防ぐのに役立ちます .
類似化合物との比較
エレクラジンは、以下のような他のナトリウムチャネル阻害剤と比較されます。
GS-967: 同様の効力を持ちますが、薬物動態特性が異なる、遅いナトリウム電流の別の選択的阻害剤.
ラノラジン: 慢性狭心症の治療に使用される、INa阻害剤のプロトタイプであり、エレクラジンと比較して幅広い作用スペクトルを持っています.
エレクラジンの独自性は、遅いナトリウム電流に対する高い選択性と強力な抗不整脈効果にあり、心拍不整脈の治療のための有望な候補となっています .
生物活性
Eleclazine, also known as GS-6615, is a novel sodium channel blocker primarily developed for the treatment of cardiac arrhythmias, particularly Long QT Syndrome type 3 (LQT3). Its mechanism of action involves the selective inhibition of late sodium current (), which is critical in stabilizing cardiac repolarization and preventing arrhythmias. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and detailed data on its efficacy and safety.
This compound selectively targets late sodium currents, which are enhanced in conditions like LQT3. By inhibiting these currents, this compound aims to stabilize the cardiac action potential and reduce the risk of arrhythmogenic events. The drug exhibits a significantly higher selectivity for late over peak , with studies demonstrating an 84-fold selectivity at therapeutic concentrations .
Table 1: Selectivity of this compound Compared to Other Sodium Channel Blockers
Drug | Selectivity for Late | Therapeutic Concentration (μM) |
---|---|---|
This compound | 84-fold | 0.62 |
Ranolazine | Similar to this compound | Varies |
Flecainide | Not specified | Varies |
In Vitro Studies
In vitro studies using patch-clamp techniques have shown that this compound inhibits late with rapid binding and unbinding kinetics compared to other antiarrhythmic agents. For instance, it was found that this compound inhibited late from wild-type human cardiac sodium channels with a half-maximal inhibitory concentration (IC50) ranging from 0.33 to 1.7 μM for various LQT3 mutant channels .
Additionally, this compound has demonstrated atrial-selective effects, showing partial reversal of atrial effective refractory period shortening induced by muscarinic agonists . This suggests potential benefits in managing specific types of atrial arrhythmias.
Case Studies
A Phase 3 clinical trial evaluated the effect of this compound on the corrected QT interval (QTc) in patients with LQT3. The study aimed to determine the mean change in QTc after 24 weeks of treatment. Preliminary results indicated a significant reduction in QTc intervals among participants, suggesting that this compound effectively normalizes repolarization dynamics in affected individuals .
Safety and Tolerability
Safety assessments from clinical trials have reported that this compound is generally well-tolerated. However, Gilead Sciences discontinued its development after failing to meet primary efficacy endpoints in some studies . Subsequent follow-up studies have focused on monitoring long-term effects in previously treated populations, particularly concerning potential carcinogenic effects observed in animal models .
特性
IUPAC Name |
4-(pyrimidin-2-ylmethyl)-7-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzoxazepin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)30-16-5-2-14(3-6-16)15-4-7-18-17(12-15)20(28)27(10-11-29-18)13-19-25-8-1-9-26-19/h1-9,12H,10-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUAEEJQYHYLMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N1CC4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443211-72-0 | |
Record name | Eleclazine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443211720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eleclazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12394 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELECLAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUY08529FK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。